molecular formula C27H33N3O4 B15148820 1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione

Katalognummer: B15148820
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: KDBXGOSSMKUQMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The starting materials might include benzoylpiperazine, hexylphenol, and pyrrolidine derivatives. Common synthetic routes could involve:

    Nucleophilic Substitution: Reacting benzoylpiperazine with a suitable halogenated pyrrolidine derivative.

    Esterification: Forming the hexyl ester of the phenol group.

    Cyclization: Creating the pyrrolidine-2,5-dione ring structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including:

    Catalysts: Using catalysts to increase reaction efficiency.

    Temperature and Pressure: Controlling temperature and pressure to maximize yield.

    Purification: Employing techniques like crystallization, distillation, or chromatography for purification.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ketone or ester groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological systems.

    Medicine: Investigating its potential as a therapeutic agent for conditions like anxiety, depression, or neurological disorders.

    Industry: Possible use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action for 3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved might include:

    Receptor Binding: Binding to neurotransmitter receptors in the brain.

    Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.

    Signal Transduction: Modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Benzoylpiperazine: A simpler derivative with similar pharmacological properties.

    Hexylphenol: A compound with a similar hexyl group attached to a phenol ring.

    Pyrrolidine-2,5-dione: The core structure shared with other derivatives.

Uniqueness

3-(4-BENZOYLPIPERAZIN-1-YL)-1-[4-(HEXYLOXY)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications.

Eigenschaften

Molekularformel

C27H33N3O4

Molekulargewicht

463.6 g/mol

IUPAC-Name

3-(4-benzoylpiperazin-1-yl)-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H33N3O4/c1-2-3-4-8-19-34-23-13-11-22(12-14-23)30-25(31)20-24(27(30)33)28-15-17-29(18-16-28)26(32)21-9-6-5-7-10-21/h5-7,9-14,24H,2-4,8,15-20H2,1H3

InChI-Schlüssel

KDBXGOSSMKUQMV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.